Superior Synaptic Rescue Efficacy in Neuronal Models vs. Orthosteric Agonist AF267B
In a direct head-to-head comparison, AF-710B demonstrated significantly higher potency and efficacy in rescuing synaptic loss compared to the orthosteric M1 agonist AF267B. AF-710B was effective at a 33-fold lower concentration than AF267B and showed activity in a disease model where AF267B was completely ineffective [1].
| Evidence Dimension | Rescue of mushroom spine loss in hippocampal neurons |
|---|---|
| Target Compound Data | 30 nM (effective concentration) |
| Comparator Or Baseline | AF267B (orthosteric M1 agonist): 1 µM (less potent in PS1-KI model; ineffective in APP-KI model) |
| Quantified Difference | AF-710B is >33x more potent than AF267B in PS1-KI neurons, and uniquely effective in APP-KI neurons where AF267B shows no effect. |
| Conditions | Primary hippocampal neuronal cultures from Presenilin-1 knock-in (PS1-KI) and Amyloid Precursor Protein knock-in (APP-KI) mice |
Why This Matters
This demonstrates that AF-710B's allosteric, dual-action mechanism provides a functional advantage in treating synaptic failure, a core correlate of cognitive decline, over traditional orthosteric M1 agonists, which are known to be less effective and may cause receptor desensitization.
- [1] Fisher A, Bezprozvanny I, Wu L, Ryskamp DA, Bar-Ner N, Natan N, Brandeis R, Elkon H, Nahum V, Gershonov E, LaFerla FM, Medeiros R. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease. Neurodegener Dis. 2016;16(1-2):95-110. doi: 10.1159/000440864. View Source
